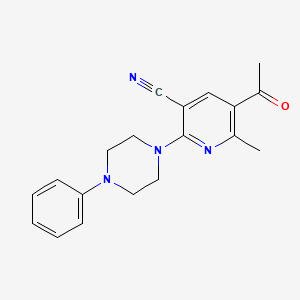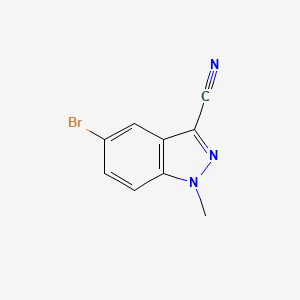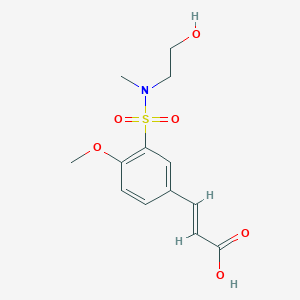
Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains an ester group (carboxylate), an ether group (ethoxy), and an amine group (amino). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring would add rigidity to the structure, while the other functional groups could influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amine group could participate in acid-base reactions, the ester group could undergo hydrolysis or condensation, and the ether group could be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would be determined by its functional groups .科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research in this area primarily focuses on the synthesis of novel heterocyclic compounds, which are crucial in the development of new pharmacological agents. For instance, the study by Awad et al. (1991) delves into the synthesis of thienoquinolines and their derivatives, highlighting methodologies that might be relevant to the synthesis of compounds related to Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate. These synthetic routes are essential for creating compounds with potential antimicrobial or other pharmacological activities [I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991].
Potential Antimicrobial Agents
Another study by Desai et al. (2007) focuses on the synthesis and characterization of new quinazolines as potential antimicrobial agents. This research is indicative of the types of applications that novel synthetic compounds, such as Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, might have in developing new treatments or drugs with antimicrobial properties [N. Desai, P. N. Shihora, D. Moradia, 2007].
Advanced Synthesis Techniques
The advancement of synthesis techniques is also a key area of research. For example, Machado et al. (2011) explored the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing innovative methods that can enhance the synthesis process of complex molecules, potentially including Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate [P. Machado, Glauber R. Lima, M. Rotta, H. Bonacorso, N. Zanatta, M. Martins, 2011].
将来の方向性
特性
IUPAC Name |
ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-10-8-15(23)9-11-16)12-20(28)26(25-21)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXFAPZLDJVYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2555167.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)

![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)
